molecular formula C4H6F2O B156797 (2,2-Difluorocyclopropyl)methanol CAS No. 509072-57-5

(2,2-Difluorocyclopropyl)methanol

Cat. No. B156797
M. Wt: 108.09 g/mol
InChI Key: XOLSMTBBIZDHSG-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclopropyl)methanol is a compound that features a cyclopropyl ring—a three-membered carbon ring—substituted with two fluorine atoms at the same carbon and a methanol group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative. For instance, the first paper discusses α-trifluoromethyl-(indol-3-yl)methanols, which are related in that they also contain a trifluoromethyl group and a methanol moiety, although in a more complex setting .

Synthesis Analysis

The synthesis of related compounds, such as the trifluoromethylated indol-3-yl methanols mentioned in the first paper, involves a [3+2] cycloaddition reaction. This method could potentially be adapted for the synthesis of (2,2-Difluorocyclopropyl)methanol by using a suitable difluorocyclopropyl precursor and a methanol derivative in a similar cycloaddition strategy .

Molecular Structure Analysis

The molecular structure of (2,2-Difluorocyclopropyl)methanol would be expected to exhibit the strain inherent to cyclopropane rings, along with the electronic effects of the fluorine substituents. Fluorine atoms are highly electronegative, which would influence the electron distribution in the molecule and could affect its reactivity .

Chemical Reactions Analysis

The second paper provides insight into how cyclopropanol, a molecule similar to (2,2-Difluorocyclopropyl)methanol but without the fluorine substitutions, can inactivate methanol oxidase through covalent modification of the enzyme's flavin cofactor. This suggests that (2,2-Difluorocyclopropyl)methanol might also interact with enzymes in a similar manner, although the presence of fluorine could alter its reactivity .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (2,2-Difluorocyclopropyl)methanol are not discussed in the provided papers, we can infer that the compound would likely be a liquid at room temperature, given the small size of the molecule and the presence of the methanol group. The fluorine atoms would contribute to the compound's polarity and could affect properties such as boiling point, solubility, and chemical stability .

Scientific Research Applications

Methanotrophs and Methanol Utilization

Methanotrophs, bacteria that utilize methane as their sole carbon source, demonstrate the biotechnological potential of methane-derived compounds such as methanol. These bacteria can produce a variety of valuable products including single-cell proteins, biopolymers, nanotechnology components, and biofuels, highlighting the versatility of methane and methanol in sustainable biotechnology applications (Strong, Xie, & Clarke, 2015).

Hydrogen Production from Methanol

The conversion of methanol to hydrogen represents a significant application in sustainable energy. Methanol steam reforming, partial oxidation, and autothermal reforming are processes that can produce high-purity hydrogen, a clean energy carrier. This underscores methanol's role in facilitating a transition towards a hydrogen economy and highlights the importance of catalyst development and reactor technology in improving efficiency and sustainability (García et al., 2021).

Direct Methanol Fuel Cells (DMFCs)

DMFCs directly convert chemical energy from methanol into electrical energy. The technology faces challenges such as methanol crossover and requires advancements in polymer electrolyte materials. Despite these challenges, DMFCs present a promising option for portable power sources, leveraging methanol's high energy density and ease of handling (Heinzel & Barragán, 1999).

Methanol as a Chemical Marker

In the electrical power industry, methanol serves as a chemical marker for assessing the condition of solid insulation in power transformers. Its presence can indicate the degradation of insulating paper, making it a valuable tool for maintenance and reliability assessments (Jalbert et al., 2019).

Methanol in Spark Ignition Engines

Methanol and methanol-gasoline blends have been studied for their performance and emission characteristics in spark ignition engines. These studies reveal that methanol can improve engine efficiency and reduce emissions, demonstrating its potential as a cleaner alternative fuel (Kowalewicz, 1993).

Safety And Hazards

“(2,2-Difluorocyclopropyl)methanol” is classified as a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

(2,2-difluorocyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLSMTBBIZDHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375747
Record name (2,2-difluorocyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Difluorocyclopropyl)methanol

CAS RN

509072-57-5
Record name (2,2-difluorocyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-difluorocyclopropyl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
WR Dolbier Jr, E Gautriaud, X Cai - Journal of fluorine chemistry, 2005 - Elsevier
The synthesis of 1,1-difluoro-2-(dideuteriomethylene)-cyclopropane is reported along with the kinetics of its competing, reversible, first order rearrangements: (a) the degenerate …
Number of citations: 16 www.sciencedirect.com
MA Battiste, F Tian, JM Baker, O Bautista… - Journal of fluorine …, 2003 - Elsevier
The rate constants for acetolysis of (2,2-difluorocyclopropyl)methyl tosylate, and (2,2-difluoro-3-methylcyclopropyl)methyl tosylate at 92C and of 1-(2,2-difluorocyclopropyl)ethyl tosylate …
Number of citations: 20 www.sciencedirect.com
R Csuk, G Thiede - Zeitschrift für Naturforschung B, 2002 - degruyter.com
Starting from (2,2-difluorocyclopropyl)methanol a novel class of difluorinated cyclopropanoid nucleoside analogues containing two hydroxymethyl side chains was synthesized in a …
Number of citations: 2 www.degruyter.com
PS Nosik, MO Pashko, AS Poturai… - European Journal of …, 2021 - Wiley Online Library
A general approach to gem‐difluorocyclopropenes synthesis based on the reaction of alkynes with Ruppert‐Prakash reagent is reported. The proposed method is evaluated for the …
E Bailey, T Donohoe, M Smith - 2023 - chemrxiv.org
Hydrogen borrowing is an attractive and sustainable strategy for carbon-carbon bond formation that enables alcohols to be used as alkylating reagents in place of alkyl halides. However…
Number of citations: 0 chemrxiv.org
Y Masuhara, T Tanaka, H Takenaka… - The Journal of …, 2019 - ACS Publications
The radical-type ring-opening reaction of gem-difluorocyclopropanes and subsequent regioselective monoepoxidation of the products were demonstrated. Introduction of a vinyl or allyl …
Number of citations: 17 pubs.acs.org
R Csuk, L Eversmann - Zeitschrift für Naturforschung B, 2004 - degruyter.com
A novel class of (difluorocyclopropyl)propyl nucleoside analogues containing a propyl spacer between the cyclopropane moiety and the heterocycle has been prepared in an easy …
Number of citations: 7 www.degruyter.com
R Csuk, L Eversmann - Zeitschrift für Naturforschung B, 2003 - degruyter.com
A novel class of trans-configurated difluorinated cyclopropanoic nucleoside analogues containing a methylene spacer between the cyclopropane ring and the heterocycle has been …
Number of citations: 5 www.degruyter.com

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